N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide
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Overview
Description
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide: is an organic compound characterized by a hydroxy group attached to a phenylpropan structure, which is further linked to a pent-4-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (1R,2S)-1-hydroxy-1-phenylpropan-2-amine.
Amidation Reaction: The amine is then reacted with pent-4-enoic acid under appropriate conditions to form the desired amide. This reaction often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
- N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole
Comparison: N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide is unique due to its specific structural features, such as the combination of a hydroxy group and a pent-4-enamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential applications. In comparison, similar compounds may have different functional groups or structural arrangements, leading to variations in their chemical and biological properties.
Properties
CAS No. |
923011-85-2 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide |
InChI |
InChI=1S/C14H19NO2/c1-3-4-10-13(16)15-11(2)14(17)12-8-6-5-7-9-12/h3,5-9,11,14,17H,1,4,10H2,2H3,(H,15,16)/t11-,14-/m0/s1 |
InChI Key |
NTNREBGHNFVQBG-FZMZJTMJSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC(=O)CCC=C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC(=O)CCC=C |
Origin of Product |
United States |
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